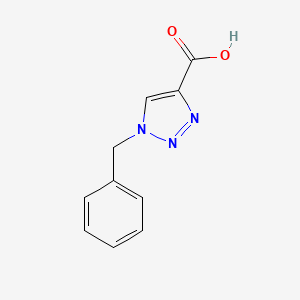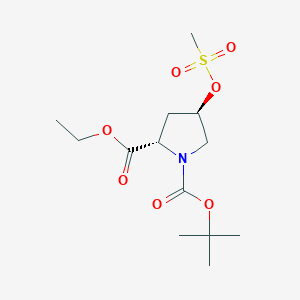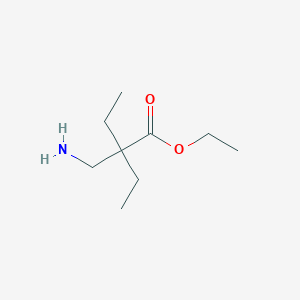
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine
Übersicht
Beschreibung
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a chemical compound with the CAS Number: 98545-15-4 . It has a molecular weight of 157.26 and its IUPAC name is N-methyl-2-(4-methyl-1-piperazinyl)ethanamine . The compound is typically stored at -20°C and is in liquid form .
Synthesis Analysis
The synthesis of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” involves a two-stage process . In the first stage, N-methyl-2-(4-methylpiperazin-1-yl)ethanamine reacts with 2-(4-(4-bromobutyl)phenyl)-7-hydroxy-8-methoxy-4H-chromen-4-one in the presence of N-ethyl-N,N-diisopropylamine in tetrahydrofuran and acetonitrile at 20℃ for 16 hours under an inert atmosphere . In the second stage, the reaction mixture is treated with hydrogen chloride in 1,4-dioxane and dichloromethane for 1 hour .Molecular Structure Analysis
The molecular structure of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is represented by the formula C8H19N3 . The InChI code for the compound is 1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a liquid compound . It has a molecular weight of 157.25700 and a density of 0.917g/cm3 . The compound has a boiling point of 209.771ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine derivatives have been researched for their DNA binding properties and cytotoxicity. For instance, Cu(II) complexes of tridentate ligands, including variations of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, exhibit good DNA binding propensity and minor structural changes in calf thymus DNA. These complexes also demonstrate low toxicity for different cancer cell lines, indicating their potential in cancer research (Kumar et al., 2012).
Learning and Memory Enhancement
Derivatives of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine have been studied for their effects on learning and memory reconstruction dysfunction in mice. Results indicate that certain derivatives can improve learning and memory, as demonstrated by tests like the darkness avoidance test and the water maze test (Zhang Hong-ying, 2012).
Chiral Ligand Synthesis
The synthesis of ligands that include N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine has been a subject of research. These ligands form chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, providing insights into their potential applications in asymmetric synthesis and catalysis (Canary et al., 1998).
Enzyme Inhibition Studies
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine derivatives have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase. Certain derivatives show significant enzyme inhibition, indicating their potential therapeutic applications in diseases related to enzyme dysregulation (Asghari et al., 2016).
Catalysis and Metal Complexes
Studies have explored the use of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine in forming metal complexes with catalytic properties. For example, nickel(II) complexes with ligands derived from N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine have been found to catalyze ethylene oligomerization, indicating their utility in polymer synthesis (Nyamato et al., 2016).
Safety And Hazards
The compound is classified as a warning signal word . The hazard statements associated with it are H302-H319 , indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBHQQBLHMJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566417 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine | |
CAS RN |
98545-15-4 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)





![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)




![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
